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Compound of Interest

Compound Name: Diphenyliodonium chloride

Cat. No.: B074024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyliodonium
chloride and its congeners as powerful arylating agents in visible-light photoredox catalysis.

This technology offers a mild, efficient, and broadly applicable method for the formation of

carbon-carbon and carbon-heteroatom bonds, with significant implications for synthetic

chemistry and drug discovery, including late-stage functionalization of complex molecules.

Introduction
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic

synthesis, enabling the generation of reactive radical intermediates under exceptionally mild

conditions.[1] Diphenyliodonium salts, such as diphenyliodonium chloride, are stable, easy-

to-handle crystalline solids that serve as excellent precursors to aryl radicals upon single-

electron reduction by an excited-state photocatalyst.[1][2] This process avoids the harsh

conditions or toxic reagents often associated with traditional methods for generating aryl

radicals. The applications of this methodology are extensive, ranging from fundamental

reaction development to the synthesis of pharmaceutically important compounds.[3][4]
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Diphenyliodonium salts are versatile reagents in a variety of photoredox-catalyzed

transformations, including sulfonylation, C-H arylation, and the arylation of isonitriles. The

following tables summarize quantitative data from representative examples found in the

literature.

Three-Component Sulfonylation of Silyl Enol Ethers
This reaction provides a green and sustainable approach to the synthesis of β-keto sulfones,

which are valuable frameworks in medicinal chemistry.[4] The reaction proceeds via the

generation of an aryl radical from the diaryliodonium salt, which is then trapped by sulfur

dioxide.[2]

Table 1: Optimization of Three-Component Sulfonylation[4]

Entry Photocatalyst (PC) Solvent Yield (%)

1 None 1,4-Dioxane 47

2
[Ir{dFCF3ppy}2(bpy)]P

F6
1,4-Dioxane 84

3 [Ru(bpy)3]Cl2·6H2O 1,4-Dioxane Trace

4 Eosin Y 1,4-Dioxane 56

5 4CzIPN 1,4-Dioxane 85

6 4CzIPN THF 34

7 4CzIPN MeCN 45

8 4CzIPN
1,4-Dioxane (under

air)
60

9 4CzIPN 1,4-Dioxane (no light) 0

Reaction conditions: Silyl enol ether (2.0 equiv.), diphenyliodonium triflate (0.1 mmol, 1.0

equiv.), DABSO (SO2 surrogate, 2.0 equiv.), photocatalyst (2 mol%), in solvent (1.0 mL) at

room temperature for 12 h, irradiated with a 25 W blue LED under N2.

Table 2: Substrate Scope for Three-Component Sulfonylation with Diphenyliodonium Triflate[4]
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Silyl Enol Ether Product Yield (%)

Trimethyl((1-

phenylvinyl)oxy)silane

1-phenyl-2-

(phenylsulfonyl)ethan-1-one
85

Trimethyl((1-(p-

tolyl)vinyl)oxy)silane

1-(p-tolyl)-2-

(phenylsulfonyl)ethan-1-one
78

((1-(4-

methoxyphenyl)vinyl)oxy)trimet

hylsilane

1-(4-methoxyphenyl)-2-

(phenylsulfonyl)ethan-1-one
75

((1-(4-

chlorophenyl)vinyl)oxy)trimethy

lsilane

1-(4-chlorophenyl)-2-

(phenylsulfonyl)ethan-1-one
82

Direct C-H Arylation of Quinoxalin-2(1H)-ones
This method provides efficient access to 3-arylquinoxalin-2(1H)-ones, which are important

scaffolds in pharmaceutical compounds.[3] The reaction demonstrates broad functional group

tolerance and is scalable.[3]

Table 3: Substrate Scope for C-H Arylation with Various Diaryliodonium Triflates[3][5]
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Quinoxalin-2(1H)-
one

Diaryliodonium
Triflate

Product Yield (%)

1-Methylquinoxalin-

2(1H)-one

Diphenyliodonium

triflate

1-Methyl-3-

phenylquinoxalin-

2(1H)-one

92

1-Methylquinoxalin-

2(1H)-one

Bis(4-

fluorophenyl)iodonium

triflate

3-(4-Fluorophenyl)-1-

methylquinoxalin-

2(1H)-one

85

1-Methylquinoxalin-

2(1H)-one

Bis(4-

methoxyphenyl)iodoni

um triflate

3-(4-

Methoxyphenyl)-1-

methylquinoxalin-

2(1H)-one

88

1-Allylquinoxalin-

2(1H)-one

Diphenyliodonium

triflate

1-Allyl-3-

phenylquinoxalin-

2(1H)-one

78

Arylation of Isonitriles
This protocol allows for the synthesis of a wide range of benzamides from readily available

isonitriles and diaryliodonium salts under mild conditions.[6][7]

Table 4: Arylation of Isonitriles with Various Diaryliodonium Salts[6]
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Isonitrile
Diaryliodonium
Triflate

Product Yield (%)

1-Isocyano-4-

methylbenzene

Diphenyliodonium

triflate
N-(p-tolyl)benzamide 36

1-Isocyano-4-

methylbenzene

Bis(4-

bromophenyl)iodoniu

m triflate

4-Bromo-N-(p-

tolyl)benzamide
67

1-Isocyano-2,4,6-

trimethylbenzene

Bis(4-

bromophenyl)iodoniu

m triflate

4-Bromo-N-

(mesityl)benzamide
61

tert-Butyl isocyanide

Bis(4-

bromophenyl)iodoniu

m triflate

4-Bromo-N-(tert-

butyl)benzamide
55

Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should

refer to the primary literature for specific details and safety precautions.

Protocol 1: General Procedure for Three-Component
Sulfonylation
Materials:

Silyl enol ether

Diphenyliodonium chloride (or triflate)

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)

Photocatalyst (e.g., 4CzIPN)

Anhydrous 1,4-dioxane

Schlenk tube or other reaction vessel suitable for inert atmosphere
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Visible light source (e.g., 25 W blue LED)

Stir plate

Procedure:

To a Schlenk tube equipped with a magnetic stir bar, add the silyl enol ether (0.2 mmol, 2.0

equiv.), diphenyliodonium chloride (0.1 mmol, 1.0 equiv.), DABSO (0.2 mmol, 2.0 equiv.),

and the photocatalyst (0.002 mmol, 2 mol%).

Evacuate and backfill the tube with nitrogen gas three times.

Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

Place the reaction tube approximately 5-10 cm from the blue LED lamp and begin stirring.

Irradiate the reaction mixture at room temperature for 12 hours.

Upon completion, the reaction mixture can be concentrated and purified by flash column

chromatography on silica gel to afford the desired β-keto sulfone.

Protocol 2: General Procedure for C-H Arylation of
Quinoxalin-2(1H)-ones
Materials:

Quinoxalin-2(1H)-one derivative

Diphenyliodonium chloride (or triflate)

Photocatalyst (e.g., Ru(bpy)3Cl2·6H2O)

Anhydrous acetonitrile (MeCN)

Reaction vial

Visible light source (e.g., blue LED, 467 nm)
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Stir plate

Procedure:

In a reaction vial, combine the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.),

diphenyliodonium chloride (0.3 mmol, 1.5 equiv.), and Ru(bpy)3Cl2·6H2O (0.01 mmol, 5

mol%).

Add a magnetic stir bar and seal the vial.

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

Add anhydrous acetonitrile (2.0 mL) via syringe.

Place the vial in a photoreactor equipped with a cooling fan and a blue LED strip.

Irradiate the mixture with stirring at room temperature for the specified time (typically 12-24

hours).

After the reaction is complete, remove the solvent under reduced pressure.

Purify the residue by flash chromatography on silica gel to yield the 3-arylquinoxalin-2(1H)-

one.[3]

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a conceptual workflow for

high-throughput screening of these reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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